molecular formula C22H21N5O2 B2421113 2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-20-5

2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2421113
CAS RN: 872840-20-5
M. Wt: 387.443
InChI Key: BERGLYZXOBCZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

The synthesis of imidazole compounds can be complex and varies depending on the specific compound being synthesized . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Applications

Compounds structurally related to 2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been explored in various scientific studies. For instance, Hackenberg et al. (2013) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from similar imidazoles and evaluated their antibacterial activity and cytotoxicity. These complexes displayed significant activity against bacteria and cancer cell lines, suggesting their potential in antimicrobial and anticancer applications (Hackenberg et al., 2013).

Antimicrobial Activity

Sankhe and Chindarkar (2021) focused on the synthesis and characterization of imidazole-isoindoline-1,3-dione derivatives, which bear a resemblance to the compound . These derivatives exhibited notable antimicrobial activity, highlighting the compound's potential in addressing microbial resistance (Sankhe & Chindarkar, 2021).

Antitumor Activity

El-Sayed et al. (2018) designed and synthesized new hybrids of imidazole analogues, including 4H-imidazole-4-one and imidazolidine-2,4-dione, and evaluated their antitumor activity. These compounds showed significant cytotoxic potency against various cancer cell lines, demonstrating the potential of similar structures in cancer research (El-Sayed et al., 2018).

Chemical Synthesis and Modification

Alves, Proença, and Booth (1994) synthesized disubstituted 1-benzylimidazoles, which are important precursors for purine analogs. This research provides insights into the chemical modification and synthesis routes that can be applied to similar compounds for various applications (Alves, Proença, & Booth, 1994).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including potentially “2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione”, could have a wide range of future applications in medicine.

properties

CAS RN

872840-20-5

Product Name

2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C22H21N5O2

Molecular Weight

387.443

IUPAC Name

2-benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O2/c1-15-8-10-17(11-9-15)25-12-13-26-18-19(23-21(25)26)24(2)22(29)27(20(18)28)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3

InChI Key

BERGLYZXOBCZPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.